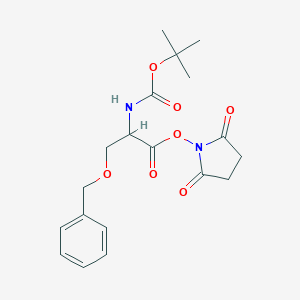

Boc-Ser(Bzl)-OSu

説明

The exact mass of the compound Boc-Ser(Bzl)-OSu is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-Ser(Bzl)-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Ser(Bzl)-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYOALQRQBBDG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Ser(Bzl)-OSu: Chemical Properties, Structure, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester, commonly known as Boc-Ser(Bzl)-OSu. This reagent is a critical building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) for the development of therapeutic peptides and other complex biomolecules.[1][2]

Core Chemical Properties and Structure

Boc-Ser(Bzl)-OSu is a protected amino acid derivative of L-serine. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) group protects the hydroxyl side chain. The N-hydroxysuccinimide (OSu) ester is a highly reactive group that facilitates efficient peptide bond formation.[1][3]

Chemical Structure:

Caption: Chemical structure of Boc-Ser(Bzl)-OSu.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Boc-Ser(Bzl)-OSu.

| Property | Value | Reference(s) |

| CAS Number | 13650-73-2 | [1][4][5][6] |

| Molecular Formula | C₁₉H₂₄N₂O₇ | [1][4][5][6] |

| Molecular Weight | 392.40 g/mol | [4][5][6] |

| Melting Point | 106 - 109 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (TLC) | [1] |

| Optical Rotation | [α]²⁵_D_ = 6.5 ± 2.5° (c=0.5 in dioxane) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(Bzl)-OSu is a cornerstone reagent in the Boc/Bzl strategy of SPPS.[7] This classical method relies on the differential acid lability of the protecting groups.[8]

-

Temporary Nα-Protection: The Boc group is used for the temporary protection of the alpha-amino group. It is stable under the conditions of peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[7]

-

Semi-Permanent Side-Chain Protection: The benzyl (Bzl) group provides semi-permanent protection for the serine hydroxyl side chain. It is stable to the repetitive TFA treatments used to remove the Boc group but can be cleaved under strong acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[7][8]

-

Carboxyl Group Activation: The N-hydroxysuccinimide (OSu) ester is a pre-activated form of the carboxylic acid, which allows for efficient and rapid coupling to the free amino group of the growing peptide chain on the solid support, minimizing the need for in-situ activating reagents and reducing the risk of side reactions.[1][2]

General Workflow of SPPS using Boc-Ser(Bzl)-OSu

The incorporation of a Ser(Bzl) residue into a peptide sequence using Boc-Ser(Bzl)-OSu follows a cyclical process.

Caption: SPPS cycle for incorporating Boc-Ser(Bzl)-OSu.

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these based on the specific peptide sequence, resin, and available equipment.

Synthesis of Boc-Ser(Bzl)-OSu

This protocol is based on the general synthesis of N-hydroxysuccinimide esters from Boc-protected amino acids.

-

Dissolution: Dissolve Boc-Ser(Bzl)-OH (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Coupling Agent Addition: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) portion-wise to the stirred solution.[9]

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Filtration: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Remove the DCU by filtration.

-

Work-up: Wash the filtrate sequentially with 0.5 M NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[9]

-

Crystallization: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization, typically from a solvent system like ethanol or ethyl acetate/hexane, to yield pure Boc-Ser(Bzl)-OSu.[10]

Peptide Synthesis using Boc-Ser(Bzl)-OSu on Merrifield Resin

This protocol outlines a single coupling cycle.

Materials:

-

Merrifield resin with a deprotected N-terminal amino acid.

-

Boc-Ser(Bzl)-OSu.

-

Dichloromethane (DCM), peptide synthesis grade.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Trifluoroacetic acid (TFA).

-

N,N-Diisopropylethylamine (DIEA).

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.[7]

-

Agitate for 30 minutes at room temperature.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DMF to the resin.

-

Agitate for 10 minutes.

-

Drain the solution and wash the resin with DMF (3x).

-

-

Coupling:

-

Dissolve Boc-Ser(Bzl)-OSu (2-3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored using a ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

-

Final Cleavage: After the entire peptide has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on serine) are removed simultaneously using a strong acid like anhydrous HF.[8]

Conclusion

Boc-Ser(Bzl)-OSu is an indispensable reagent for peptide synthesis, offering a stable, pre-activated form of serine suitable for the robust Boc/Bzl SPPS strategy. Its use facilitates the efficient and high-yield synthesis of complex peptides, which is crucial for research and the development of novel peptide-based therapeutics.[1][2] Understanding its chemical properties and the experimental protocols for its use is fundamental for any scientist working in the field of peptide chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. scbt.com [scbt.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. BOC-SER(BZL)-OSU | 13650-73-2 [m.chemicalbook.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Mechanism of Action of Boc-Ser(Bzl)-OSu in Peptide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of N-α-tert-butyloxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester (Boc-Ser(Bzl)-OSu) in peptide synthesis. This activated amino acid derivative is a key building block in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), enabling the efficient and reliable incorporation of serine residues into peptide chains.

Core Principles: The Boc/Bzl Strategy and Active Ester Chemistry

The utility of Boc-Ser(Bzl)-OSu is rooted in two fundamental concepts of peptide chemistry: the Boc/Bzl protection strategy and the use of active esters for amide bond formation.

The Boc/Bzl Protection Strategy: This classic approach to SPPS employs the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the growing peptide chain.[1][2] Side-chain functional groups are protected by more robust, benzyl-based protecting groups (like the benzyl ether on the serine hydroxyl group), which are typically removed at the final cleavage step with a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4] This graduated acid lability allows for selective deprotection and chain elongation.

Active Ester Chemistry: The formation of a peptide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. N-hydroxysuccinimide (NHS) esters, such as Boc-Ser(Bzl)-OSu, are highly effective activated intermediates.[5] The OSu group is an excellent leaving group, facilitating the aminolysis reaction that forms the stable amide bond. This method is widely used due to its high efficiency and low risk of racemization.

Synthesis of Boc-Ser(Bzl)-OSu

The preparation of Boc-Ser(Bzl)-OSu involves the activation of the carboxylic acid of Boc-Ser(Bzl)-OH with N-hydroxysuccinimide (HOSu), typically mediated by a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of Boc-Ser(Bzl)-OSu

This protocol is adapted from a similar procedure for a related compound and represents a standard method for the synthesis of amino acid OSu esters.

Materials:

-

Boc-Ser(Bzl)-OH

-

N-Hydroxysuccinimide (HOSu)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-Ser(Bzl)-OH (1.0 eq) and HOSu (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere.

-

Add a solution of DCC (1.1 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature for 12-16 hours.

-

Monitor the reaction for the formation of the dicyclohexylurea (DCU) precipitate.

-

Once the reaction is complete, filter off the DCU precipitate and wash it with cold THF.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

-

Dissolve the crude product in EtOAc and wash with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the product from an appropriate solvent system (e.g., EtOAc/hexanes) to yield pure Boc-Ser(Bzl)-OSu as a white solid.

Yield: Typical yields for this type of reaction range from 70-90%.

Mechanism of Action in Peptide Bond Formation

The core function of Boc-Ser(Bzl)-OSu is to efficiently acylate the free amino group of a peptide chain. This occurs in a two-step nucleophilic acyl substitution reaction.

-

Nucleophilic Attack: The deprotected N-terminal amine of the growing peptide chain acts as a nucleophile, attacking the carbonyl carbon of the OSu ester.

-

Tetrahedral Intermediate Formation and Collapse: This attack forms an unstable tetrahedral intermediate. The intermediate then collapses, with the expulsion of the stable N-hydroxysuccinimide anion as a leaving group, resulting in the formation of a new peptide bond.

The reaction is highly efficient due to the electron-withdrawing nature of the succinimide ring, which makes the carbonyl carbon highly electrophilic.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(Bzl)-OSu is primarily used in the Boc/Bzl strategy of SPPS. The general workflow for incorporating a Boc-Ser(Bzl) residue into a peptide chain is as follows:

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Experimental Protocol: Coupling of Boc-Ser(Bzl)-OSu in SPPS

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Ser(Bzl)-OSu

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA) (for neutralization step prior to coupling)

-

Kaiser test reagents

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM, then wash with DMF.

-

Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash), then for 20-30 minutes to remove the N-terminal Boc group.[6]

-

Washing: Wash the resin thoroughly with DCM, isopropanol, and DMF.

-

Neutralization: Neutralize the N-terminal ammonium salt by washing with 10% DIEA in DMF (2 x 2 minutes).

-

Coupling: Dissolve Boc-Ser(Bzl)-OSu (2-3 equivalents relative to the resin loading) in DMF and add it to the neutralized resin. Agitate the mixture for 1-4 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.[7]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Data Presentation

| Amino Acid Derivative | Coupling Method | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Potential Side Reactions |

| Boc-Ser(Bzl)-OSu | Pre-formed Active Ester | 60 - 240 | >99 | Racemization (low risk with OSu) |

| Boc-Ala-OH | In-situ (HBTU/DIEA) | 30 - 60 | >99 | Minimal |

| Boc-Val-OH | In-situ (HBTU/DIEA) | 60 - 120 | >98 | Steric hindrance can slow reaction |

| Boc-His(Tos)-OH | In-situ (DIC/HOBt) | 120 - 240 | >97 | Racemization, side-chain modification |

Note: Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Signaling Pathways and Logical Relationships

The chemical logic of using Boc-Ser(Bzl)-OSu in peptide synthesis is centered on the selective activation of the carboxyl group and the protection of other reactive moieties.

Caption: Mechanism of peptide bond formation using Boc-Ser(Bzl)-OSu.

Conclusion

Boc-Ser(Bzl)-OSu is a highly effective and reliable reagent for the incorporation of O-benzyl-protected serine into peptide chains using the Boc/Bzl SPPS strategy. Its pre-activated nature ensures efficient and clean coupling reactions with a low risk of racemization. A thorough understanding of its synthesis, mechanism of action, and application in SPPS is essential for researchers and drug development professionals aiming to synthesize complex, high-purity peptides. While direct quantitative coupling data for this specific reagent is sparse in the literature, the established principles of active ester chemistry suggest high coupling efficiencies under optimized conditions.

References

An In-depth Technical Guide to the Solubility of Boc-Ser(Bzl)-OSu in DMF and DCM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester (Boc-Ser(Bzl)-OSu) in two common organic solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Understanding the solubility of this reagent is critical for its effective use in peptide synthesis and other bioconjugation applications.

Introduction to Boc-Ser(Bzl)-OSu

Boc-Ser(Bzl)-OSu is a widely utilized amino acid derivative in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the benzyl (Bzl) ether protecting the side-chain hydroxyl of serine enhance the compound's stability and modulate its reactivity. The N-hydroxysuccinimide (NHS) ester is a key feature, as it activates the carboxyl group for efficient amide bond formation with primary and secondary amines. Given its application in synthesis, Boc-Ser(Bzl)-OSu is frequently dissolved in organic solvents like DMF and DCM.

Solubility Data

Precise quantitative solubility data for Boc-Ser(Bzl)-OSu in DMF and DCM is not extensively documented in publicly available literature. However, qualitative information and data from closely related compounds provide strong indicators of its solubility.

Qualitative Solubility:

-

Dichloromethane (DCM): Boc-Ser(Bzl)-OSu is generally considered to be soluble in DCM. This is consistent with the common use of DCM as a solvent for peptide coupling reactions involving NHS esters.

-

N,N-Dimethylformamide (DMF): This polar aprotic solvent is an excellent solvent for protected amino acids and peptides.

Semi-Quantitative Solubility in DMF (Based on a Related Compound):

For the closely related compound, Boc-Ser(Bzl)-OH, a product specification from a major supplier indicates that it is "clearly soluble" at a concentration of 1 mmole in 2 mL of DMF. While not the exact molecule, the structural similarity provides a valuable benchmark.

The following table summarizes the available and inferred solubility data for Boc-Ser(Bzl)-OSu.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility of Boc-Ser(Bzl)-OSu | Semi-Quantitative Solubility Estimate for Boc-Ser(Bzl)-OSu in DMF |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Readily Soluble | Likely soluble to at least 0.5 M |

Note: The semi-quantitative estimate for DMF is based on the data for Boc-Ser(Bzl)-OH. It is crucial for researchers to experimentally verify the solubility for their specific application and conditions.

Factors Influencing Solubility

Several factors can affect the solubility of Boc-Ser(Bzl)-OSu in organic solvents:

-

Purity of the Solute: Impurities in the Boc-Ser(Bzl)-OSu powder can impact its dissolution characteristics.

-

Solvent Grade: The presence of water or other impurities in DMF and DCM can negatively affect solubility. The use of anhydrous, high-purity solvents is highly recommended.

-

Temperature: Solubility is generally temperature-dependent. Gentle warming can be employed to aid dissolution, but caution must be exercised to prevent potential degradation of the NHS ester.

-

Particle Size: A smaller particle size of the powder will increase the surface area available for solvation, leading to a faster dissolution rate.

-

Agitation: Methods such as stirring, vortexing, or sonication can significantly accelerate the dissolution process by breaking up aggregates and ensuring efficient mixing.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of Boc-Ser(Bzl)-OSu in DMF or DCM using the isothermal equilibrium method. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

Boc-Ser(Bzl)-OSu (high purity)

-

Anhydrous DMF or DCM

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Boc-Ser(Bzl)-OSu to a known volume of the chosen solvent (DMF or DCM) in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of Boc-Ser(Bzl)-OSu of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength (e.g., around 220 nm for the NHS ester).

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Visualizations

Logical Workflow for Addressing Solubility Issues:

The following diagram illustrates a logical workflow for troubleshooting common solubility challenges encountered with Boc-Ser(Bzl)-OSu.

Navigating the Stability and Storage of Boc-Ser(Bzl)-OSu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boc-Ser(Bzl)-OSu, or Nα-(tert-Butoxycarbonyl)-O-benzyl-L-serine N-hydroxysuccinimide ester, is a critical building block in peptide synthesis and bioconjugation. Its activated N-hydroxysuccinimide (NHS) ester facilitates efficient amide bond formation with primary amines, a cornerstone of creating therapeutic peptides and other complex biomolecules. However, the reactivity that makes this compound invaluable also renders it susceptible to degradation, primarily through hydrolysis. Understanding and controlling the factors that affect its stability are paramount to ensuring reproducible results and the quality of the final product. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Boc-Ser(Bzl)-OSu.

Core Stability Considerations

The primary degradation pathway for Boc-Ser(Bzl)-OSu is the hydrolysis of the NHS ester. This reaction is highly dependent on the presence of moisture and is significantly influenced by pH and temperature. The hydrolysis product is the inactive Boc-Ser(Bzl)-OH, which is incapable of participating in the desired coupling reactions.

Key Factors Influencing Stability:

-

Moisture: As the key reactant in hydrolysis, water is the most significant threat to the stability of Boc-Ser(Bzl)-OSu. Exposure to atmospheric humidity or the use of non-anhydrous solvents can lead to rapid degradation.

-

pH: The rate of NHS ester hydrolysis is pH-dependent. The half-life of NHS esters decreases significantly as the pH becomes more alkaline.

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis. Therefore, proper temperature control is crucial during storage and handling.

Recommended Storage Conditions

To maintain the integrity and reactivity of Boc-Ser(Bzl)-OSu, strict adherence to proper storage protocols is essential. The following table summarizes the recommended conditions for both short-term and long-term storage.

| Storage Duration | Temperature | Atmosphere | Container |

| Short-term | 0-8 °C | Inert Gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque container with desiccant |

| Long-term | ≤ -20 °C | Inert Gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque container with desiccant |

Illustrative Stability Data

While specific quantitative stability data for Boc-Ser(Bzl)-OSu under various conditions is not extensively published, the following table provides an illustrative example of expected stability based on the known behavior of similar Boc-protected amino acid NHS esters. This data is intended to demonstrate the impact of temperature and humidity on the purity of the compound over time.

| Condition | Duration (Weeks) | Purity (%) |

| -20°C, Dry | 52 | >98% |

| 4°C, Dry | 12 | ~95% |

| 25°C, 20% RH | 4 | ~90% |

| 25°C, 60% RH | 4 | <80% |

| 40°C, 75% RH | 2 | <60% |

Note: This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocols

To ensure the quality and reactivity of Boc-Ser(Bzl)-OSu, particularly after prolonged storage or when troubleshooting unexpected reaction outcomes, it is advisable to perform a stability assessment. The following protocols outline methods for determining the purity and hydrolytic stability of the compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of Boc-Ser(Bzl)-OSu and its primary degradation product, Boc-Ser(Bzl)-OH.

Materials:

-

Boc-Ser(Bzl)-OSu sample

-

Boc-Ser(Bzl)-OH reference standard

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Boc-Ser(Bzl)-OSu sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Prepare a reference standard solution of Boc-Ser(Bzl)-OH in the same manner.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: 220 nm

-

Gradient: 20-80% Mobile Phase B over 20 minutes

-

-

Analysis:

-

Inject the sample and reference standard solutions.

-

Identify and quantify the peaks corresponding to Boc-Ser(Bzl)-OSu and Boc-Ser(Bzl)-OH.

-

Calculate the purity of the Boc-Ser(Bzl)-OSu sample.

-

Protocol 2: Assessing Hydrolytic Stability

This protocol provides a method to determine the rate of hydrolysis of Boc-Ser(Bzl)-OSu under specific pH and temperature conditions.

Materials:

-

Boc-Ser(Bzl)-OSu

-

Amine-free buffer of desired pH (e.g., phosphate buffer)

-

HPLC system as described in Protocol 1

Procedure:

-

Prepare a stock solution of Boc-Ser(Bzl)-OSu in anhydrous acetonitrile.

-

Initiate the hydrolysis reaction by diluting an aliquot of the stock solution into the aqueous buffer at the desired temperature.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into the initial HPLC mobile phase.

-

Analyze the samples by HPLC as described in Protocol 1.

-

Plot the concentration of Boc-Ser(Bzl)-OSu as a function of time to determine the rate of hydrolysis.

Visualizing Stability and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

By understanding the inherent instability of Boc-Ser(Bzl)-OSu and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this vital reagent, leading to more reliable and reproducible outcomes in their synthetic endeavors. Regular quality control using the outlined analytical methods is strongly encouraged, particularly for long-term projects and when working with material of uncertain provenance.

A Comprehensive Technical Guide to Boc-Ser(Bzl)-OSu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-O-benzyl-L-serine N-hydroxysuccinimide ester, commonly referred to as Boc-Ser(Bzl)-OSu. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy, facilitating the development of therapeutic peptides and other complex biomolecules.

Core Compound Data

Boc-Ser(Bzl)-OSu is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the side-chain hydroxyl group is protected by a benzyl (Bzl) ether, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This specific combination of protecting and activating groups makes it highly suitable for efficient peptide bond formation.

| Property | Value | Reference |

| CAS Number | 13650-73-2 | [1][2][3][4] |

| Molecular Weight | 392.40 g/mol | [1][2] |

| Molecular Formula | C₁₉H₂₄N₂O₇ | [1] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 106 - 109 °C | [3][5] |

| Purity | ≥ 98% (TLC) | [5] |

| Storage Conditions | 0-8 °C | [5] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(Bzl)-OSu is primarily utilized in the Boc/Bzl strategy of SPPS.[5] This methodology is one of the classical approaches to peptide synthesis and offers advantages in specific contexts, such as the synthesis of hydrophobic peptides.[1] The core principle of the Boc/Bzl strategy is the use of graded acid lability for the removal of protecting groups. The temporary Nα-Boc group is removed by a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable semi-permanent side-chain protecting groups, such as the benzyl group on the serine residue, are cleaved at the end of the synthesis using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][5][6]

The OSu ester of Boc-Ser(Bzl)-OSu provides a pre-activated form of the amino acid, allowing for efficient and rapid coupling to the free N-terminal amine of the growing peptide chain on the solid support. This activation enhances the reactivity of the carboxyl group, facilitating nucleophilic attack and peptide bond formation with high purity and yield.[7]

Experimental Protocols

The following section details a generalized experimental protocol for the incorporation of a Boc-Ser(Bzl)-OSu residue into a peptide chain using manual Boc-SPPS.

Materials and Reagents

-

Boc-Ser(Bzl)-OSu

-

Peptide synthesis resin (e.g., Merrifield or MBHA resin) with the initial amino acid attached

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagents (e.g., HBTU, HOBt) if starting from Boc-Ser(Bzl)-OH

-

Appropriate scavengers for final cleavage (e.g., anisole, thioanisole)

-

Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Peptide synthesis vessel

-

Shaker or agitator

Protocol for a Single Coupling Cycle

This protocol outlines the steps for adding one Boc-Ser(Bzl)-OSu residue to a resin-bound peptide chain.

-

Resin Swelling: The peptide-resin is placed in the reaction vessel and swollen in DCM for 30 minutes with gentle agitation.[8]

-

Boc Deprotection:

-

Neutralization:

-

Coupling of Boc-Ser(Bzl)-OSu:

-

A solution of Boc-Ser(Bzl)-OSu (typically 1.5-3 equivalents relative to the resin loading) in DMF or DCM is prepared.

-

The Boc-Ser(Bzl)-OSu solution is added to the neutralized peptide-resin.

-

The reaction is allowed to proceed for 1-2 hours with agitation. The progress of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.

-

-

Washing:

-

After the coupling is complete, the reaction solution is drained.

-

The resin is washed sequentially with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.

-

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain assembly is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

-

Resin Preparation: The fully assembled peptide-resin is washed thoroughly with DCM and dried under vacuum.

-

Strong Acid Cleavage:

-

The dried resin is placed in a specialized HF cleavage apparatus.

-

Scavengers are added to prevent side reactions with sensitive residues.

-

The vessel is cooled to between -5 and 0 °C.[8]

-

Anhydrous HF is condensed into the vessel, and the reaction is stirred for 1-2 hours.

-

The HF is removed by evaporation under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

The crude peptide is precipitated from the resin using cold diethyl ether.

-

The precipitate is collected by filtration, washed with cold ether, and dried.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Logical and Experimental Workflows

The following diagrams illustrate the key processes involved in the use of Boc-Ser(Bzl)-OSu in peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

Navigating Solid-Phase Peptide Synthesis: An In-depth Technical Guide to Boc Protection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protection strategy in solid-phase peptide synthesis (SPPS). A foundational technique in peptide chemistry, Boc-SPPS remains a robust and valuable method for the synthesis of peptides, particularly for specific sequences and applications. This document delves into the core principles, experimental protocols, and critical considerations for successfully implementing this methodology.

Core Principles of Boc-SPPS

Boc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, or resin. The strategy is predicated on a system of graduated acid lability for the removal of protecting groups. The temporary Nα-amino protecting group, the Boc group, is removed with a moderately strong acid, typically trifluoroacetic acid (TFA). In contrast, the more permanent side-chain protecting groups, often benzyl-based, require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1][2][3]

The fundamental cycle of Boc-SPPS consists of three key steps:

-

Deprotection: The removal of the Nα-Boc group to expose a free amine for the next coupling reaction.

-

Neutralization: The neutralization of the resulting ammonium salt to generate the free amine.

-

Coupling: The formation of a peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming Nα-Boc protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final stage involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups.

Quantitative Data for Boc-SPPS

Effective implementation of Boc-SPPS requires precise control over reaction conditions. The following tables summarize key quantitative data for reagents and reaction parameters.

Table 1: Reagents for Nα-Boc Deprotection and Neutralization

| Step | Reagent | Concentration | Volume | Reaction Time |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 10 mL/g of resin | 1 x 5 min (pre-wash), 1 x 15-25 min |

| Neutralization | Diisopropylethylamine (DIEA) in Dichloromethane (DCM) | 5-10% (v/v) | 2 x (volume to cover resin) | 2 x 1-2 min |

Table 2: Common Coupling Reagents and Conditions

| Coupling Reagent | Equivalents (vs. Resin Substitution) | Activation Time | Coupling Time | Notes |

| DCC/HOBt | Amino Acid: 2-4, DCC: 2-4, HOBt: 2-4 | 10-15 min at 0°C | 1-2 hours | Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered. |

| HBTU/DIEA | Amino Acid: 2-4, HBTU: 2-4, DIEA: 4-6 | 1-5 min | 1-2 hours | A widely used and efficient coupling method. |

| HATU/DIEA | Amino Acid: 2-4, HATU: 2-4, DIEA: 4-6 | 1-5 min | 1-2 hours | Particularly effective for sterically hindered amino acids. |

| BOP/DIEA | Amino Acid: 2.0, BOP: 2.0, DIEA: 4.0 | In situ | 10-60 min | Avoids pre-activation; carcinogenic byproduct HMPA is formed. |

| PyBOP/DIEA | Amino Acid: 1.1, PyBOP: 1.1, DIEA: 2.2 | In situ | 10-60 min | A safer alternative to BOP. |

Table 3: Common Cleavage Cocktails for Final Deprotection

| Cleavage Method | Reagent Composition | Scavengers | Reaction Time & Temp. | Target Peptide/Resin Linkage |

| High HF | HF:Anisole (9:1 v/v) | Anisole | 45-60 min at 0°C | Peptides from Merrifield or PAM resins. |

| High HF with Thiol Scavengers | HF:DMS:Anisole (10:1:1 v/v/v) or HF:Anisole:DMS:p-Thiocresol (10:1:1:0.2 v/v/v/w) | Dimethyl sulfide (DMS), p-Thiocresol | 1-2 hours at 0°C | For peptides containing Cys, Met, or Trp. |

| TFMSA | TFMSA:TFA:m-cresol (1:6:1 v/v/v) | m-cresol | Varies | Alternative to HF, requires careful handling. |

| "Low-High" HF | Low: HF:DMS (1:3 v/v); High: HF:Anisole (9:1 v/v) | DMS, Anisole | Varies | Minimizes side reactions for sensitive residues. |

Experimental Protocols

The following are detailed methodologies for the key experiments in manual Boc-SPPS.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides, with a typical substitution of 0.5-1.0 mmol/g) into a reaction vessel.[1]

-

Add a suitable solvent, typically dichloromethane (DCM), to completely cover the resin.

-

Gently agitate the resin for 30-60 minutes at room temperature to allow for adequate swelling.

-

Drain the solvent by filtration.

Nα-Boc Deprotection

-

To the swollen resin, add a solution of 50% TFA in DCM (approximately 10 mL per gram of resin).[1]

-

Agitate the mixture for 5 minutes for a pre-wash, then drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 15-25 minutes.[1]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

Neutralization

-

Add a solution of 5-10% DIEA in DCM to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step one more time.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

Amino Acid Coupling (HBTU Example)

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and 2-4 equivalents of HBTU in a minimal amount of DMF.

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (the beads remain colorless or slightly yellow) indicates the absence of free primary amines and thus, a complete coupling.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

Final Cleavage and Peptide Isolation (High HF Example)

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a well-ventilated fume hood by trained personnel.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel.

-

Add the appropriate scavengers (e.g., anisole, in a 9:1 ratio of HF to scavenger).[1]

-

Cool the reaction vessel in a dry ice/methanol bath.

-

Carefully distill the required volume of anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the reaction mixture at 0°C for 45-60 minutes.

-

After the reaction is complete, remove the HF by evaporation under a vacuum.

-

Suspend the residue in cold anhydrous diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Boc-SPPS Process

Diagrams illustrating the key workflows and mechanisms provide a clearer understanding of the Boc-SPPS strategy.

References

The Strategic Imperative of Benzyl Protection for the Serine Side Chain: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis and complex molecule construction, the strategic management of reactive functional groups is paramount. Among the proteinogenic amino acids, serine, with its nucleophilic hydroxyl side chain, presents a critical control point. Unprotected, this hydroxyl group can lead to a cascade of undesirable side reactions, including O-acylation, which can truncate peptide chains and generate difficult-to-separate impurities.[1] This guide provides a comprehensive technical overview of the benzyl group as a robust and versatile protecting group for the serine side chain, detailing its application, quantitative performance, and the experimental protocols that underpin its successful implementation.

Core Principles of Serine Side Chain Protection

The primary motivation for protecting the serine hydroxyl group is to prevent its participation in unwanted chemical transformations during synthesis.[1] The benzyl group (Bzl), introduced as a benzyl ether, is a cornerstone of this protective strategy, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework pioneered by R.B. Merrifield.[2] Its stability under a wide range of reaction conditions, coupled with well-established methods for its selective removal, makes it an invaluable tool for the synthetic chemist.[3][4]

The benzyl group is considered a "semi-permanent" or "permanent" protecting group in the context of Boc-based SPPS, as it is stable to the moderately acidic conditions used for the repetitive cleavage of the N-terminal Boc group (e.g., trifluoroacetic acid, TFA).[2][5] This "quasi-orthogonal" relationship allows for the selective deprotection of the N-terminus for chain elongation while the serine side chain remains shielded.[6]

Data Presentation: A Quantitative Overview

The efficiency of any protecting group strategy is ultimately judged by its quantitative performance. The following tables summarize key data related to the synthesis and deprotection of O-benzyl-serine, providing a comparative basis for its evaluation.

| Reaction | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| N-Boc Protection of L-Serine | L-Serine | Di-tert-butyl dicarbonate, 1M NaOH | 1,4-Dioxane/Water | 94 | [7] |

| O-Benzylation of N-Boc-L-Serine | N-Boc-L-Serine | Sodium hydride, Benzyl bromide | Anhydrous DMF | Not specified | [7] |

| N-Boc Deprotection | N-Boc-O-benzyl-L-serine | TFA | CH2Cl2 | 97 | [7] |

| Synthesis of N-Boc-O-benzyl-DL-serine | N-Boc-DL-serine | Sodium tert-pentoxide, Benzyl bromide | Tetrahydrofuran | Not specified | [8] |

Table 1: Summary of Yields for the Synthesis of O-Benzyl-Serine Derivatives.

| Protecting Group | Deprotection Method | Reagents | Key Features | Reference |

| Benzyl (Bzl) | Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions. Orthogonal to many other protecting groups. | [4][9][10] |

| Benzyl (Bzl) | Strong Acid Cleavage | HF, TFMSA | Typically performed concurrently with resin cleavage in Boc-SPPS. Harsh conditions. | [5][9][11] |

| tert-Butyl (tBu) | Acidolysis | TFA | Commonly used in Fmoc-SPPS. Milder than HF. | [9] |

Table 2: Comparison of Deprotection Methods for Common Serine Protecting Groups.

Experimental Protocols

The successful implementation of the benzyl protecting group strategy relies on well-defined and reproducible experimental procedures. The following protocols provide detailed methodologies for the key steps in the preparation and use of O-benzyl-serine.

Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine [7]

This protocol details the two-step synthesis of N-Boc-O-benzyl-L-serine, starting from L-serine.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

-

Dissolve L-serine (5.2 g, 50.0 mmol) in a mixture of 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL).

-

Cool the stirred solution to 0°C.

-

Slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol).

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the remaining aqueous layer with Et₂O (50 mL).

-

Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄ aqueous solution.

-

Extract the product with EtOAc (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil (Yield: 9.6 g, 94%).

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

-

Dissolve the N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) obtained in the previous step in anhydrous DMF (200 mL).

-

Cool the solution to 0°C under an argon atmosphere.

-

Add sodium hydride (2.1 g, 88 mmol).

-

Add benzyl bromide.

-

Note: The original document does not specify the amount of benzyl bromide or the subsequent workup for this particular synthesis. Refer to similar protocols for typical conditions.

Protocol 2: Deprotection of the Benzyl Group by Catalytic Hydrogenolysis [4]

This method provides a mild alternative for removing the benzyl group, which is particularly useful in solution-phase synthesis or for peptides containing acid-sensitive residues.

-

Dissolve the O-benzyl protected serine-containing compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of the benzyl protecting group for serine.

Conclusion

The benzyl protecting group for the serine side chain represents a robust and well-characterized strategy that is integral to modern peptide synthesis. Its stability to the conditions required for N-terminal Boc deprotection, combined with reliable methods for its ultimate removal, ensures its continued relevance in the synthesis of complex peptides. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the successful application of this essential tool in research, discovery, and development. By understanding the principles and practicalities of benzyl protection, scientists can navigate the challenges of peptide synthesis with greater confidence and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Page loading... [guidechem.com]

- 9. How the side chain functional groups: (i) -OH as in serine. (ii) -SH as.. [askfilo.com]

- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to N-hydroxysuccinimide Ester Activation for Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a reliable and efficient method for the formation of stable amide bonds.[1] This technique is widely employed in peptide synthesis, protein labeling, and the development of antibody-drug conjugates due to its high reactivity and selectivity towards primary amines under mild physiological conditions.[2] This guide offers a detailed exploration of the core principles, experimental considerations, and practical applications of NHS ester activation for peptide coupling.

Core Principles of NHS Ester Chemistry

The fundamental principle of NHS ester chemistry lies in a two-step process that activates a carboxyl group for efficient reaction with a primary amine. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]

There are two primary approaches to NHS ester-mediated peptide coupling:

-

Two-Step Carbodiimide Coupling (EDC/NHS): This is a widely used method where a carboxyl group-containing molecule is activated in situ using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[3] The EDC first reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[4] NHS then reacts with this intermediate to form a more stable, amine-reactive NHS ester.[4] This semi-stable intermediate can then react with a primary amine to form an amide bond.[5]

-

Direct Conjugation with Pre-activated NHS Esters: In this approach, a molecule that has already been functionalized with an NHS ester is used. This is common for labeling peptides and proteins with fluorescent dyes, biotin, or other reporter molecules.[1]

The use of NHS esters offers several advantages, including a reduced propensity for racemization compared to other activation methods and high coupling efficiency, leading to greater yields of the desired peptide.[6]

Chemical Reaction Mechanism

The EDC/NHS-mediated coupling reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: EDC activates the carboxyl group to form a reactive O-acylisourea intermediate.[4]

-

Formation of the NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS allows for its conversion to a more stable, amine-reactive NHS ester.[4]

-

Peptide Bond Formation: The NHS ester reacts with the primary amine of the incoming amino acid or peptide via nucleophilic attack, forming a stable amide bond and releasing N-hydroxysuccinimide.[1][2]

A competing side reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid.[7][8] This reaction becomes more significant at higher pH values.[8][9]

Quantitative Data Summary

The efficiency and outcome of NHS ester coupling reactions are highly dependent on several quantitative parameters.

Table 1: Stability of NHS Esters - Half-life (t½) at Various pH and Temperatures

The primary competing reaction in NHS ester chemistry is hydrolysis. The stability of the NHS ester, indicated by its half-life, is critically dependent on pH and temperature.[8][10]

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Room Temperature | 210 minutes |

| 8.5 | Room Temperature | 180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | 125 minutes |

Data sourced from multiple references.[9][11][12]

Table 2: Recommended Reaction Conditions for NHS Ester Peptide Coupling

Optimal reaction conditions are crucial for maximizing coupling efficiency while minimizing hydrolysis.

| Parameter | Recommended Range/Value | Notes |

| pH | 7.2 - 8.5[1][9] | Optimal pH is a compromise between amine reactivity (deprotonated) and NHS ester stability.[13][14] The recommended range for many protocols is 8.3-8.5.[13][15][16] |

| Temperature | Room Temperature (20-25°C) or 4°C[1] | Lower temperatures can help to minimize the competing hydrolysis reaction.[1] Reactions can be run for 1-4 hours at room temperature or overnight at 4°C.[13] |

| Molar Excess of NHS Ester | 8 to 20-fold[13][15][17] | An empirical value that may require optimization based on the specific peptide and reagent.[13] |

| Biomolecule Concentration | 1 - 10 mg/mL[13][15] | Higher concentrations can improve reaction kinetics.[15] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF[13][16][18] | NHS esters with poor aqueous solubility should be dissolved in a minimal amount of organic solvent before adding to the aqueous reaction buffer.[13] |

| Reaction Time | 30 minutes to overnight[19] | Typically 1-4 hours at room temperature or overnight on ice.[13][15] For some applications, reaction times as short as 30 minutes are possible.[20] |

Table 3: Recommended Buffers for NHS Ester Coupling

The choice of buffer is critical to avoid unwanted side reactions.

| Recommended Buffers | Buffers to Avoid | Rationale |

| Phosphate Buffer (0.1 M)[13][16] | Tris-based buffers (e.g., TBS)[9][13][17] | Buffers containing primary amines will compete with the target molecule for reaction with the NHS ester.[9][17] |

| Sodium Bicarbonate Buffer (0.1 M)[13][20] | Glycine-containing buffers[17] | Although Tris has a hindered amino group and is sometimes used, it is generally not recommended.[15] |

| HEPES Buffer[9] | Ammonium ions[19] | |

| Borate Buffer[9] |

Experimental Protocols

The following protocols provide a general framework for performing NHS ester activation and peptide coupling. Optimization may be required for specific applications.

Protocol 1: Two-Step EDC/NHS Activation and Coupling

This protocol is for coupling a carboxyl-containing molecule to an amine-containing peptide.

Materials:

-

Carboxyl-containing molecule

-

Amine-containing peptide

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate Buffer or Sodium Bicarbonate Buffer, pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Anhydrous DMSO or DMF (if needed)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Solutions:

-

Dissolve the carboxyl-containing molecule in Activation Buffer to the desired concentration (e.g., 10 mM).[5] If solubility is low, dissolve in a minimal amount of anhydrous DMSO or DMF first.[5]

-

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[21]

-

-

Activation Reaction:

-

Add the EDC stock solution to the carboxyl-containing molecule solution to achieve a 2-10 fold molar excess.[5]

-

Add the NHS (or Sulfo-NHS) stock solution to the reaction mixture, also at a similar molar excess to the carboxyl-containing molecule.

-

Incubate at room temperature for 15-30 minutes with gentle mixing.[21]

-

-

Prepare Amine-Peptide:

-

Dissolve the amine-containing peptide in the Coupling Buffer to the desired concentration.

-

-

Coupling Reaction:

-

Add the activated NHS ester solution to the amine-containing peptide solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

-

-

Quench Reaction:

-

Purification:

Protocol 2: Direct Coupling with a Pre-activated NHS Ester

This protocol is for labeling a peptide with a commercially available NHS ester-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Amine-containing peptide

-

Pre-activated NHS ester reagent

-

Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification system (e.g., gel filtration, dialysis)

Procedure:

-

Calculate Reagent Amounts:

-

Prepare Solutions:

-

Coupling Reaction:

-

Quench Reaction (Optional but Recommended):

-

Add a quenching solution to consume any unreacted NHS ester.

-

-

Purification:

Visualizations

Experimental Workflow for Direct Peptide Labeling

Factors Influencing NHS Ester Coupling Efficiency

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 13. lumiprobe.com [lumiprobe.com]

- 14. benchchem.com [benchchem.com]

- 15. interchim.fr [interchim.fr]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. broadpharm.com [broadpharm.com]

- 18. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 19. neb.com [neb.com]

- 20. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

theoretical yield calculation using Boc-Ser(Bzl)-OSu

An In-depth Technical Guide to Theoretical Yield Calculation Using Boc-Ser(Bzl)-OSu

Introduction

For researchers, scientists, and professionals in drug development, precision in peptide synthesis is paramount. A foundational aspect of this precision lies in the accurate calculation of theoretical yield, which serves as a benchmark for reaction efficiency and optimization. This guide focuses on N-α-tert-Butoxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester, commonly known as Boc-Ser(Bzl)-OSu, a widely utilized activated amino acid derivative in peptide synthesis.[1][2] Its activated succinimidyl ester facilitates efficient amide bond formation with primary amines under mild conditions, making it a valuable building block for both solution-phase and solid-phase peptide synthesis (SPPS).[1][3]

This document provides a detailed exploration of the principles and methodologies for calculating the theoretical yield when using Boc-Ser(Bzl)-OSu. It covers the preliminary activation step to form the OSu ester and its subsequent use in peptide coupling, with a special emphasis on the distinct calculation methods required for solid-phase synthesis.

Core Principles: Understanding Theoretical Yield

Theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material. The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant —the reactant that is completely consumed first and thus determines the amount of product formed.

In the context of peptide synthesis involving Boc-Ser(Bzl)-OSu, the calculation approach differs significantly between solution-phase and solid-phase methodologies.

-

Solution-Phase Synthesis : The theoretical yield is determined by the molar quantity of the limiting reactant, which could be either the Boc-Ser(Bzl)-OSu or the amine-containing substrate.

-

Solid-Phase Peptide Synthesis (SPPS) : The growing peptide chain is anchored to a solid support (resin). The theoretical yield is almost always dictated by the initial loading capacity of the resin, which defines the number of peptide chains that can be synthesized.[4][5]

Part 1: Synthesis and Activation of Boc-Ser(Bzl)-OH

Prior to its use in peptide coupling, Boc-Ser(Bzl)-OSu is typically synthesized by activating the carboxylic acid of Boc-Ser(Bzl)-OH with N-hydroxysuccinimide (NHS), often facilitated by a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC).[3]

Reaction Pathway: Activation of Boc-Ser(Bzl)-OH

The reaction involves the formation of a highly reactive O-acylisourea intermediate with DCC, which is then attacked by NHS to form the stable Boc-Ser(Bzl)-OSu active ester and insoluble dicyclohexylurea (DCU) as a byproduct.

Caption: Synthesis of Boc-Ser(Bzl)-OSu via DCC/NHS activation.

Data Presentation: Physicochemical Properties

For accurate calculations, the molecular weights of all components are essential.

| Compound | Formula | Molecular Weight ( g/mol ) | Reference |

| Boc-Ser(Bzl)-OH | C₁₅H₂₁NO₅ | 295.33 | [6][7] |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | [3][8] |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | [9][10] |

| Boc-Ser(Bzl)-OSu | C₁₉H₂₄N₂O₇ | 392.40 | [1][11] |

| Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | 224.35 |

Experimental Protocol: Synthesis of Boc-Ser(Bzl)-OSu

This protocol describes a general procedure for the synthesis of the activated ester.

-

Preparation : Dissolve Boc-Ser(Bzl)-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Cooling : Cool the solution to 0°C in an ice bath with constant stirring.

-

Coupling Agent Addition : Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate (DCU) will form.[12]

-

Work-up : Filter the reaction mixture to remove the precipitated DCU.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield pure Boc-Ser(Bzl)-OSu.

Theoretical Yield Calculation: Example

Objective : Calculate the theoretical yield of Boc-Ser(Bzl)-OSu starting with 10.0 g of Boc-Ser(Bzl)-OH.

-

Calculate Moles of Reactants :

-

Moles of Boc-Ser(Bzl)-OH = 10.0 g / 295.33 g/mol = 0.03386 mol

-

Assuming NHS and DCC are used in excess (as is common), Boc-Ser(Bzl)-OH is the limiting reactant .

-

-

Determine Moles of Product :

-

The stoichiometry between Boc-Ser(Bzl)-OH and Boc-Ser(Bzl)-OSu is 1:1.

-

Moles of Boc-Ser(Bzl)-OSu formed = 0.03386 mol

-

-

Calculate Theoretical Yield (Mass) :

-

Theoretical Yield = Moles of Product × Molecular Weight of Product

-

Theoretical Yield = 0.03386 mol × 392.40 g/mol = 13.29 g

-

Part 2: Peptide Coupling with Boc-Ser(Bzl)-OSu

Once synthesized, Boc-Ser(Bzl)-OSu is used to acylate the N-terminal amine of a peptide chain, forming a new peptide bond.

Reaction Pathway: Peptide Coupling

Caption: Amide bond formation using Boc-Ser(Bzl)-OSu.

Theoretical Yield in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the calculation is not based on the mass of reactants in solution but on the initial functionalization of the solid support.

Workflow: SPPS Theoretical Yield Calculation

Caption: Logical workflow for calculating theoretical yield in SPPS.

Data Presentation: SPPS Calculation Parameters

| Parameter | Symbol | Example Value | Unit |

| Starting Resin Mass | m_resin | 0.5 | g |

| Resin Loading Capacity | L_resin | 0.8 | mmol/g |

| Final Peptide Molecular Weight | MW_peptide | 1500.0 | g/mol |

Experimental Protocol: SPPS Coupling Cycle with Boc-Ser(Bzl)-OSu

This protocol outlines a single coupling cycle on a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling : Swell the peptide-resin in an appropriate solvent like DCM or DMF for 30 minutes.

-

Boc-Deprotection : Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.[13][14]

-

Washing : Wash the resin extensively with DCM and then DMF to remove residual TFA and cleaved Boc groups.

-

Neutralization : Neutralize the resulting N-terminal ammonium salt by washing the resin with a 5-10% solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), in DMF.[14]

-

Coupling : Add a solution of Boc-Ser(Bzl)-OSu (2-4 equivalents relative to the resin loading) in DMF to the neutralized resin. Agitate the mixture for 2-4 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.[15]

-

Washing : Wash the resin thoroughly with DMF and DCM to remove excess reagents and the NHS byproduct. The resin is now ready for the next deprotection and coupling cycle.

Theoretical Yield Calculation: SPPS Example

Objective : Calculate the theoretical yield of a final peptide (MW = 1500.0 g/mol ) synthesized on 0.5 g of resin with a loading of 0.8 mmol/g.

-

Calculate Total Initial Moles on Resin :

-

This value represents the maximum number of peptide chains that can be synthesized and is the limiting factor.

-

Initial Moles = Resin Mass × Resin Loading

-

Initial Moles = 0.5 g × 0.8 mmol/g = 0.4 mmol = 0.0004 mol

-

-

Calculate Theoretical Yield (Mass) :

-

The calculation assumes every coupling step proceeds to 100% completion.

-

Theoretical Yield = Initial Moles × Final Peptide MW

-

Theoretical Yield = 0.0004 mol × 1500.0 g/mol = 0.6 g or 600 mg

-

Factors Influencing Actual Yield

While theoretical yield provides an essential maximum, the actual isolated yield is invariably lower due to several factors:

-

Incomplete Reactions : Both deprotection and coupling steps may not reach 100% completion, leading to truncated or deletion sequences.[16]

-

Steric Hindrance : Coupling bulky amino acids or working with complex peptide sequences can slow down reaction kinetics and reduce efficiency.[17]

-

Side Reactions : Undesired chemical modifications, such as racemization or modification of side chains, can reduce the yield of the target peptide.[18]

-

Purification Losses : Significant product loss occurs during the final cleavage from the resin and subsequent purification steps, typically via HPLC.

Conclusion

The calculation of theoretical yield is a critical exercise in planning and evaluating peptide synthesis. When using Boc-Ser(Bzl)-OSu, the methodology is straightforward but fundamentally dependent on the synthesis platform. For solution-phase reactions, a classic limiting reactant calculation is employed. For the more common solid-phase peptide synthesis, the theoretical yield is dictated by the initial loading of the resin. By understanding these principles and applying the detailed protocols and calculation workflows presented, researchers can establish a robust framework for assessing the efficiency of their synthetic strategies and driving the development of novel peptide-based therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. grokipedia.com [grokipedia.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. N-Hydroxysuccinimide | C4H5NO3 | CID 80170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dicyclohexylcarbodiimide | C13H22N2 | CID 10868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. scbt.com [scbt.com]

- 12. peptide.com [peptide.com]

- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 17. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]

- 18. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Guide to Boc-Ser(Bzl)-OSu: A Key Intermediate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Analysis

The purity and identity of Boc-Ser(Bzl)-OSu are crucial for the successful synthesis of peptides. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, based on the analysis of its precursor and analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of Boc-Ser(Bzl)-OSu. The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the different types of protons present in the molecule.

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (Benzyl) | 7.25 - 7.40 | m | 5H |

| -NH (Amide) | ~5.5 | d | 1H |

| -CH (α-proton) | ~4.6 | m | 1H |

| -CH₂- (Benzyl) | 4.55 | s | 2H |

| -CH₂- (β-protons) | 3.8 - 4.0 | m | 2H |

| -CH₂-CH₂- (Succinimidyl) | ~2.9 | s | 4H |

| -C(CH₃)₃ (Boc) | 1.45 | s | 9H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum gives insight into the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ) ppm |

| C=O (Ester, Succinimidyl) | ~169 |

| C=O (Carbamate, Boc) | ~155 |

| Aromatic (Benzyl, C) | ~137 |

| Aromatic (Benzyl, CH) | 127 - 129 |

| -C(CH₃)₃ (Boc) | ~80 |

| -CH₂- (Benzyl) | ~73 |

| -CH- (α-carbon) | ~54 |

| -CH₂- (β-carbon) | ~69 |

| -CH₂-CH₂- (Succinimidyl) | ~25 |

| -C(CH₃)₃ (Boc) | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in Boc-Ser(Bzl)-OSu. The spectrum is typically acquired from a thin film or a KBr pellet.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3400 |

| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 |

| C=O Stretch (Ester, Succinimidyl) | ~1815, ~1785, ~1740 |

| C=O Stretch (Carbamate, Boc) | ~1680 - 1700 |

| C-O Stretch (Ether) | 1050 - 1150 |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of Boc-Ser(Bzl)-OSu.

Synthesis of Boc-Ser(Bzl)-OSu

This protocol describes the activation of the carboxylic acid of Boc-Ser(Bzl)-OH using N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

-

Boc-Ser(Bzl)-OH

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-Ser(Bzl)-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or EtOAc in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure Boc-Ser(Bzl)-OSu as a white solid.

NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 10-20 mg of purified Boc-Ser(Bzl)-OSu.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-